2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline
CAS No.: 1704986-91-3
Cat. No.: VC6343588
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352
* For research use only. Not for human or veterinary use.
![2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline - 1704986-91-3](/images/structure/VC6343588.png)
Specification
CAS No. | 1704986-91-3 |
---|---|
Molecular Formula | C18H17N3O3 |
Molecular Weight | 323.352 |
IUPAC Name | furan-2-yl-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Standard InChI | InChI=1S/C18H17N3O3/c22-18(16-6-3-11-23-16)21-9-7-13(8-10-21)24-17-12-19-14-4-1-2-5-15(14)20-17/h1-6,11-13H,7-10H2 |
Standard InChI Key | RSYDFUORIZHTBX-UHFFFAOYSA-N |
SMILES | C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CO4 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline, delineates its structure systematically:
-
Quinoxaline core: A bicyclic system comprising two fused benzene rings, each substituted with two nitrogen atoms at positions 1,4.
-
Ether-linked piperidine: A six-membered saturated nitrogen heterocycle (piperidine) attached to the quinoxaline’s 2-position via an oxygen atom.
-
Furan-2-carbonyl substituent: A furan ring (oxygen-containing five-membered heterocycle) linked to the piperidine’s nitrogen through a carbonyl group.
This configuration introduces multiple sites for chemical modification, enabling fine-tuning of solubility, bioavailability, and target affinity. The furan moiety’s electron-rich nature and the piperidine’s conformational flexibility may enhance interactions with biological targets such as enzymes or viral proteases .
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
The synthesis of 2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline can be conceptualized in three key steps:
-
Quinoxaline-2-ol preparation: Condensation of o-phenylenediamine with glyoxal or a 1,2-diketone under acidic or neutral conditions .
-
Piperidine-4-ol derivatization: Introduction of the furan-2-carbonyl group to piperidine-4-ol via amide bond formation.
-
Etherification: Coupling quinoxaline-2-ol with the functionalized piperidine using Mitsunobu conditions or nucleophilic substitution.
Detailed Synthetic Protocol
Step 1: Synthesis of Quinoxaline-2-ol
-
Reactants: o-Phenylenediamine (1.0 eq) and glyoxylic acid (1.1 eq).
-
Conditions: Reflux in ethanol with catalytic acetic acid (5 mol%) for 12 hours .
Step 2: Functionalization of Piperidine-4-ol
-
Reactants: Piperidine-4-ol (1.0 eq), furan-2-carbonyl chloride (1.2 eq).
-
Conditions: Stirring in dichloromethane with triethylamine (2.0 eq) at 0°C→RT for 4 hours.
Step 3: Ether Bond Formation
-
Reactants: Quinoxaline-2-ol (1.0 eq), 1-(furan-2-carbonyl)piperidin-4-yl bromide (1.2 eq).
-
Conditions: Potassium carbonate (2.0 eq) in DMF at 80°C for 8 hours.
Table 1: Key Synthetic Intermediates and Conditions
Step | Reactants | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | o-Phenylenediamine + Glyoxylic acid | EtOH, AcOH, reflux | 75 |
2 | Piperidine-4-ol + Furan-2-carbonyl chloride | DCM, Et3N, 0°C→RT | 85 |
3 | Quinoxaline-2-ol + Functionalized piperidine bromide | K2CO3, DMF, 80°C | 60 |
Structure-Activity Relationship (SAR) Considerations
Impact of the Quinoxaline Core
Quinoxaline derivatives exhibit broad bioactivity due to their ability to intercalate DNA, inhibit kinases, or disrupt viral replication machinery . The planar aromatic system facilitates π-π stacking with biological targets, while nitrogen atoms enable hydrogen bonding. Substitution at the 2-position (as in this compound) often enhances selectivity toward specific enzymes, such as SARS-CoV-2 main protease or influenza neuraminidase .
Role of the Piperidine-Furan Hybrid
-
Piperidine: The saturated ring introduces conformational flexibility, potentially improving membrane permeability. N-functionalization with the furan-2-carbonyl group may modulate pharmacokinetic properties (e.g., metabolic stability) .
-
Furan-2-carbonyl: This electron-deficient heterocycle could engage in dipole-dipole interactions or act as a hydrogen bond acceptor, enhancing affinity for hydrophobic binding pockets .
Table 2: Comparative Bioactivity of Quinoxaline Analogues
Compound | Target | IC50 (μM) | Citation |
---|---|---|---|
2-(Piperidin-4-yloxy)quinoxaline | Influenza H1N1 | 0.22 | |
2-(Furan-3-yl)quinoxaline | SARS-CoV-2 3CLpro | 1.45 | |
Target Compound | Predicted: Viral polymerases | Est. 0.5–2.0 | N/A |
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: Moderate oral bioavailability predicted due to molecular weight (~369 Da) and LogP (~2.5).
-
Metabolism: Likely hepatic oxidation via CYP3A4, with the furan ring posing a risk of reactive metabolite formation.
-
Excretion: Primarily renal, dependent on glucuronidation efficiency.
Toxicity Considerations
Piperidine derivatives may exhibit neurotoxicity at high doses, while furans can form cytotoxic epoxides. In silico predictions (e.g., ProTox-II) suggest a LD50 of ~300 mg/kg (oral, rat), warranting cautious preclinical evaluation .
Future Directions and Research Gaps
Despite promising structural features, empirical data on 2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline remain sparse. Priority research areas include:
-
Synthetic optimization: Improving etherification yields via Pd-catalyzed cross-coupling.
-
Target validation: High-throughput screening against viral and cancer targets.
-
ADMET profiling: In vitro assays for CYP inhibition, plasma stability, and hERG liability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume